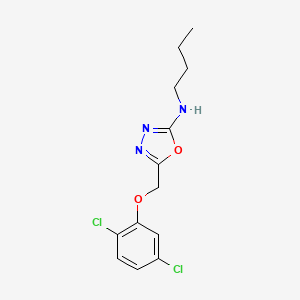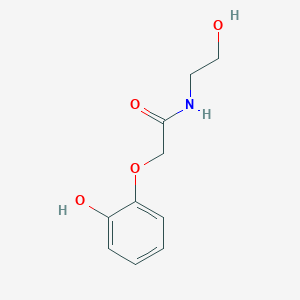![molecular formula C16H18N2O2S B14651261 (Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate CAS No. 51594-88-8](/img/structure/B14651261.png)
(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. This compound features a pyridine ring attached to a methyl group, which is further connected to a phenyl ring substituted with a propylsulfanyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate typically involves the reaction of pyridin-3-ylmethanol with 4-(propylsulfanyl)phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Analyse Chemischer Reaktionen
Types of Reactions
(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Pyridin-2-yl)methyl [4-(propylsulfanyl)phenyl]carbamate
- (Pyridin-4-yl)methyl [4-(propylsulfanyl)phenyl]carbamate
- (Pyridin-3-yl)methyl [4-(methylsulfanyl)phenyl]carbamate
Uniqueness
(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate is unique due to the specific positioning of the pyridine and propylsulfanyl groups, which can influence its reactivity and biological activity. The presence of the propylsulfanyl group can enhance lipophilicity and potentially improve membrane permeability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
51594-88-8 |
|---|---|
Molekularformel |
C16H18N2O2S |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
pyridin-3-ylmethyl N-(4-propylsulfanylphenyl)carbamate |
InChI |
InChI=1S/C16H18N2O2S/c1-2-10-21-15-7-5-14(6-8-15)18-16(19)20-12-13-4-3-9-17-11-13/h3-9,11H,2,10,12H2,1H3,(H,18,19) |
InChI-Schlüssel |
OFJOAKRAZKVRND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=CC=C(C=C1)NC(=O)OCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



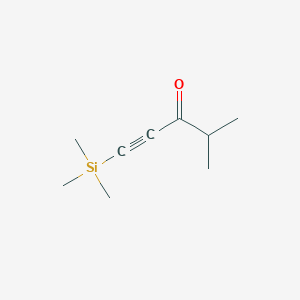
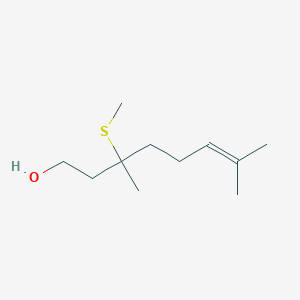
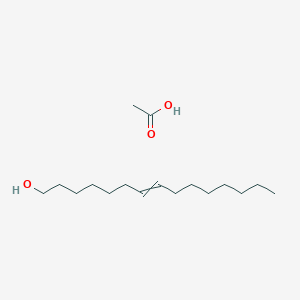
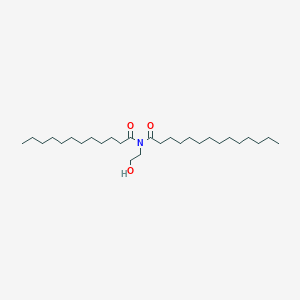
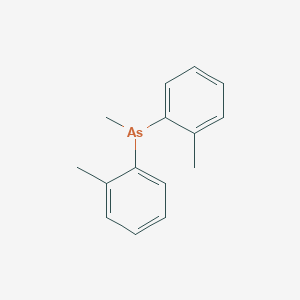

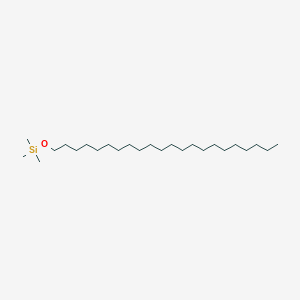
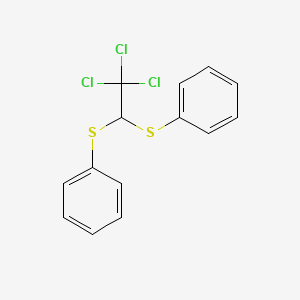
![Methyl 11-[dichloro(methyl)silyl]undecanoate](/img/structure/B14651234.png)

